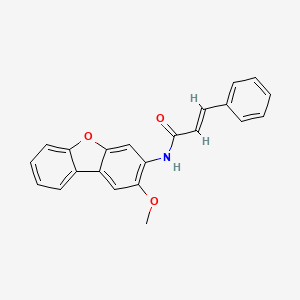
(E)-N-(2-methoxydibenzofuran-3-yl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-3-dibenzofuranyl)-3-phenyl-2-propenamide is a member of dibenzofurans.
Scientific Research Applications
Anticonvulsant Potential
(E)-N-(2-methoxydibenzofuran-3-yl)-3-phenylprop-2-enamide, as a cinnamamide derivative, has been explored for its potential anticonvulsant activities. Studies have revealed the presence of structural elements in cinnamamide derivatives that contribute to anticonvulsant properties. Crystallographic studies of related compounds have been conducted to understand their molecular structures and how they correlate with anticonvulsant activity. The findings suggest that specific structural features, such as a phenyl ring and electron-donor atoms, play a crucial role in these compounds' efficacy against seizures (Żesławska et al., 2017); (Żesławska et al., 2018).
Antimicrobial and Antifungal Effects
Cinnamamide derivatives, including this compound, have shown promising results in antimicrobial and antifungal testing. Research indicates that these compounds exhibit activities against various microbial strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Mycobacterium tuberculosis. The structure-activity relationships of these compounds have been explored to understand their antimicrobial and antifungal potentials (Pospíšilová et al., 2018).
Anti-Inflammatory Properties
The anti-inflammatory potential of cinnamamide derivatives, including this compound, has been investigated. These compounds have been shown to significantly attenuate lipopolysaccharide-induced NF-κB activation, suggesting their potential as anti-inflammatory agents. Research in this area focuses on understanding the molecular basis of their anti-inflammatory action and comparing their effectiveness to known drugs like prednisone (Hošek et al., 2019).
Hepatoprotective Activities
Certain phenolic amides, structurally related to this compound, have demonstrated hepatoprotective activities. These compounds have shown significant protective effects against tacrine-induced cytotoxicity in HepG2 cells, highlighting their potential in liver-related therapies (Byun et al., 2010).
properties
Molecular Formula |
C22H17NO3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(E)-N-(2-methoxydibenzofuran-3-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H17NO3/c1-25-21-13-17-16-9-5-6-10-19(16)26-20(17)14-18(21)23-22(24)12-11-15-7-3-2-4-8-15/h2-14H,1H3,(H,23,24)/b12-11+ |
InChI Key |
MQQMPGRYRICIDF-VAWYXSNFSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=CC=C4 |
SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




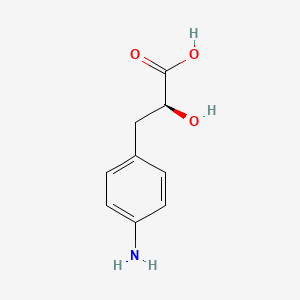
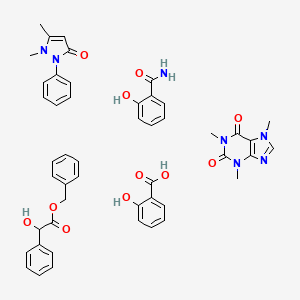
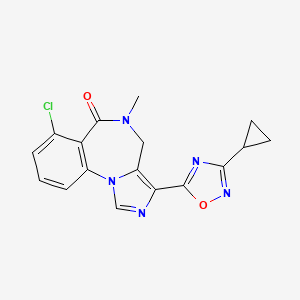
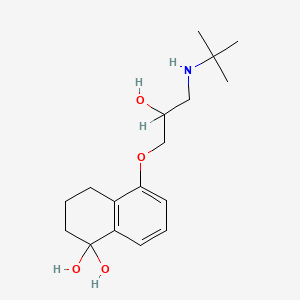
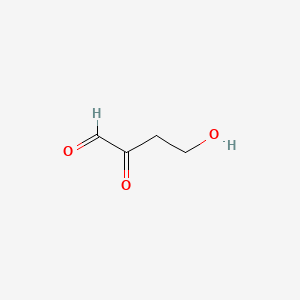
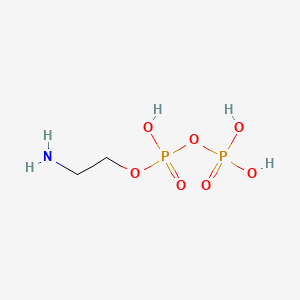
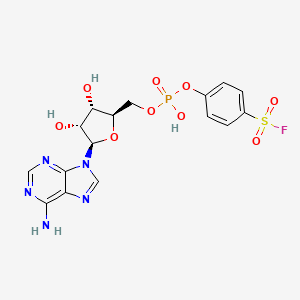
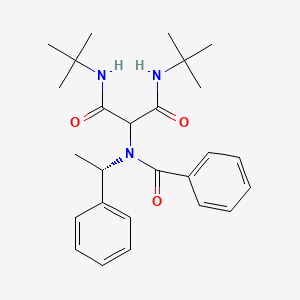
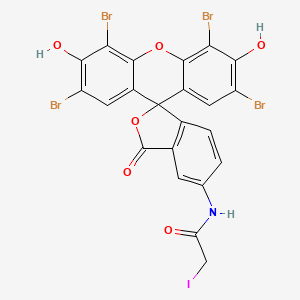
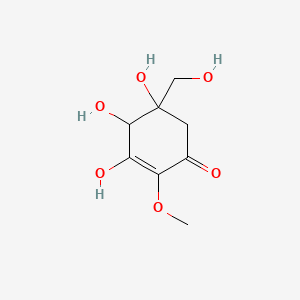
![1,2,3,4-Tetrahydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1210852.png)

![[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone](/img/structure/B1210854.png)